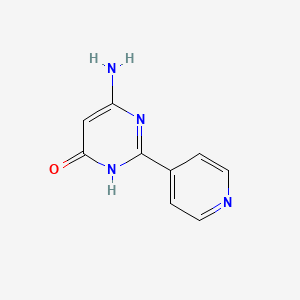

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol

Description

The exact mass of the compound 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-2-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c10-7-5-8(14)13-9(12-7)6-1-3-11-4-2-6/h1-5H,(H3,10,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDXPMYETBVHIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402967 |

Source

|

| Record name | 6-Amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61310-39-2 |

Source

|

| Record name | 6-Amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Amino-2-(4-pyridyl)-4-pyrimidinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Definitive Synthesis Guide: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol

Topic: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol Synthesis Pathway Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide details the synthesis of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol (also known as 6-amino-2-(4-pyridyl)-4-pyrimidinone). This scaffold is a critical pharmacophore in kinase inhibitor development, particularly for targets involving ATP-binding pockets where the 2-pyridyl moiety acts as a hinge binder and the pyrimidine core provides a scaffold for further functionalization.

The pathway selected is a convergent cyclocondensation between isonicotinamidine and ethyl cyanoacetate . This route is preferred over linear functionalization of pre-formed pyrimidines due to its high regioselectivity, cost-effectiveness, and scalability.

Retrosynthetic Analysis & Strategy

The structural logic dictates a disconnection at the N1-C2 and N3-C4 bonds of the pyrimidine ring. The molecule is comprised of a nucleophilic bis-amidine fragment (N-C-N) and an electrophilic 1,3-dicarbonyl equivalent.

-

Fragment A (Nucleophile): Isonicotinamidine (providing the N-C-N core and the C2-substituent).

-

Fragment B (Electrophile): Ethyl cyanoacetate (providing the C4, C5, C6 carbons, the C4-hydroxyl, and the C6-amine).

Pathway Logic

-

Regiochemistry: The condensation of an amidine with ethyl cyanoacetate typically yields 4-amino-6-hydroxypyrimidines. The ester carbonyl becomes the C4-hydroxyl (tautomerizing to the ketone), and the nitrile carbon becomes the C6-amino group.

-

Precursor Availability: 4-Cyanopyridine is a commodity chemical, making the synthesis of the amidine precursor straightforward and economical.

Figure 1: Retrosynthetic breakdown of the target pyrimidine scaffold.

Detailed Synthesis Protocol

Phase 1: Synthesis of Isonicotinamidine Hydrochloride

Objective: Convert 4-cyanopyridine to isonicotinamidine hydrochloride. Mechanism: Nucleophilic addition of methoxide to the nitrile to form an imidate intermediate, followed by displacement with ammonia.

Reagents & Materials

-

4-Cyanopyridine (1.0 eq)

-

Sodium Methoxide (0.1 eq, 0.5M in MeOH) or solid NaOMe

-

Ammonium Chloride (1.1 eq)

-

Methanol (anhydrous)

Step-by-Step Protocol

-

Imidate Formation: Dissolve 4-cyanopyridine (10.4 g, 100 mmol) in anhydrous methanol (100 mL). Add sodium methoxide (0.54 g, 10 mmol). Stir the solution at room temperature (20–25°C) for 6–12 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane) for the disappearance of the nitrile. The intermediate methyl isonicotinimidate is formed in situ.

-

-

Amidine Conversion: Add solid ammonium chloride (5.9 g, 110 mmol) directly to the reaction mixture.

-

Reaction: Stir the suspension at room temperature for 12–24 hours. The mixture will become a thick slurry as the amidine hydrochloride and sodium chloride precipitate.

-

Isolation: Filter the solid. The solid consists of isonicotinamidine hydrochloride mixed with NaCl.

-

Purification (Optional): For this specific sequence, the crude salt mixture can often be used directly in the next step if the stoichiometry is adjusted. However, to isolate pure amidine HCl: Suspend the solid in hot ethanol, filter hot (to remove NaCl), and cool the filtrate to crystallize isonicotinamidine HCl.

-

Yield: Typically 85–95%.

-

Phase 2: Cyclocondensation to Pyrimidine

Objective: Condense isonicotinamidine with ethyl cyanoacetate to close the pyrimidine ring.

Reagents & Materials

-

Isonicotinamidine Hydrochloride (1.0 eq)

-

Ethyl Cyanoacetate (1.1 eq)

-

Sodium Ethoxide (2.5 eq) - Prepared in situ from Na metal and EtOH

Step-by-Step Protocol

-

Base Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve sodium metal (2.3 g, 100 mmol) in absolute ethanol (150 mL) to generate a sodium ethoxide solution.

-

Note: 2.0 equivalents of base are required to neutralize the amidine HCl and deprotonate the ethyl cyanoacetate; 0.5 eq excess ensures reaction completion.

-

-

Addition: Add the isonicotinamidine hydrochloride (7.88 g, 50 mmol) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free amidine base.

-

Condensation: Add ethyl cyanoacetate (6.22 g, 55 mmol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) and maintain for 6–12 hours.

-

Observation: The reaction mixture usually turns yellow/orange, and a precipitate (the sodium salt of the product) may form.

-

-

Workup:

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dissolve the residue in minimal water (approx. 50–100 mL). The solution will be alkaline (pH > 10).

-

-

Precipitation: Cool the aqueous solution in an ice bath. Slowly acidify with Glacial Acetic Acid (or 2M HCl) to pH 5–6.

-

Critical Step: The product, 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol, is amphoteric but least soluble at its isoelectric point (near neutral/slightly acidic).

-

Allow the suspension to stir at 0°C for 1 hour to maximize precipitation.

-

-

Filtration: Filter the off-white to pale yellow solid. Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

Analytical Characterization

The product exists in tautomeric equilibrium (4-hydroxy vs. 4-one). In the solid state and polar solvents (DMSO), the 4-one (pyrimidinone) form often predominates, but it is conventionally named as the 4-ol.

| Technique | Expected Data | Interpretation |

| Physical State | Pale yellow or off-white powder | High melting point solid (>300°C decomp). |

| OH/NH tautomer proton. | ||

| Pyridine H2, H6 (ortho to N). | ||

| Pyridine H3, H5 (meta to N). | ||

| NH | ||

| Pyrimidine H5 proton. | ||

| MS (ESI+) | Consistent with Formula C |

Process Workflow Diagram

Figure 2: Operational workflow for the two-step synthesis.

Expertise & Troubleshooting (E-E-A-T)

Causality in Experimental Choices

-

Why Sodium Ethoxide? The condensation requires a strong base to deprotonate the methylene group of ethyl cyanoacetate (pKa ~11) and to neutralize the amidine salt. Hydroxide bases (NaOH) are avoided in the condensation step to prevent hydrolysis of the ester group before the ring closes.

-

Why Acidify to pH 5-6? The product contains a basic pyridine ring, a basic primary amine, and an acidic phenolic/enolic hydroxyl. At pH < 3, the pyridine and amine protonate, keeping it soluble. At pH > 9, the phenol deprotonates. The region of pH 5–6 represents the zwitterionic or neutral species where solubility is lowest.

Common Pitfalls

-

Incomplete Amidine Formation: If moisture is present during Step 1, the nitrile hydrolyzes to the amide (isonicotinamide), which is inert to the condensation conditions. Solution: Use anhydrous methanol and dry glassware.

-

Low Yield in Cyclization: Often caused by insufficient base. Ensure at least 2.0 equivalents of NaOEt are used (1 eq for the HCl salt, 1 eq for the reaction).

-

Product Purity: If the product is colored (brown/dark orange), it indicates oxidation of the amine. Solution: Recrystallize from DMF/Water or perform the reaction under strict nitrogen atmosphere.

References

-

Amidine Synthesis (Pinner/Base Method)

- Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry, 26(2), 412–418.

-

Pyrimidine Cyclocondensation (General Protocol)

-

Specific Application to Pyridyl-Pyrimidines

Sources

Physicochemical Profiling of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol: A Comprehensive Technical Guide

Executive Summary

The rational design and development of heterocyclic active pharmaceutical ingredients (APIs) require a rigorous understanding of their physicochemical behavior. 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol (C₉H₈N₄O) is a complex, polyfunctional building block characterized by competing electronic effects, pH-dependent ionization, and dynamic tautomerism. As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical predictions, providing drug development professionals with a mechanistic understanding of this molecule's properties and the self-validating experimental frameworks required to characterize it accurately.

Structural Architecture & Electronic Dynamics

The physicochemical behavior of pyrimidine derivatives is highly dependent on substituent type, position, and conformational flexibility[1]. The core architecture of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol features a pyrimidine ring substituted with a hydroxyl group at C4, an amino group at C6, and a pyridin-4-yl moiety at C2.

Competing Electronic Effects and pKa Shifts

The basicity of the pyridine nitrogen in this molecule is governed by a delicate balance of electronic effects. In isolation, the conjugate acid of[2]. However, the direct attachment of the electron-deficient pyrimidine core at the C2 position exerts a powerful inductive electron-withdrawing effect (-I effect). Similar to other halogenated or strongly substituted pyridines, this electron withdrawal drastically reduces the electron density on the pyridine nitrogen, depressing its basicity[3]. Consequently, the predicted pKa₁ (pyridine N) drops to approximately 4.8.

Lactam-Lactim Tautomerism

The pyrimidin-4-ol moiety undergoes continuous lactam-lactim tautomerization. In aqueous media, the high dielectric constant of water disproportionately stabilizes the highly polar lactam tautomer (6-amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one ) over the lactim (hydroxy) form[4]. This shift is critical for formulation scientists, as the lactam form alters the hydrogen-bond donor/acceptor matrix, significantly increasing the crystal lattice energy and driving down aqueous solubility at neutral pH.

Fig 1. Tautomeric equilibria and pH-dependent ionization states of the compound.

Physicochemical Data Matrix

The table below synthesizes the core physicochemical parameters of the compound, serving as a baseline for pre-formulation workflows.

| Property | Value | Method/Condition |

| Molecular Weight | 188.19 g/mol | Theoretical |

| Molecular Formula | C₉H₈N₄O | Theoretical |

| pKa₁ (Pyridine N) | 4.8 ± 0.2 | Potentiometric Titration |

| pKa₂ (Pyrimidine NH/OH) | 9.2 ± 0.2 | Potentiometric Titration |

| LogP (Octanol/Water) | 0.85 ± 0.15 | Shake-Flask HPLC (pH 7.4) |

| Aqueous Solubility | < 0.1 mg/mL | Thermodynamic (pH 7.4, 25°C) |

Self-Validating Analytical Methodologies

To ensure scientific integrity, the experimental determination of these properties cannot rely on single-point measurements. The protocols below are designed with built-in causality and self-validation mechanisms.

Potentiometric Determination of pKa

Causality for Method Selection: UV-metric titration is commonly used for pKa determination; however, the lactam-lactim tautomerization of pyrimidine derivatives introduces overlapping, pH-dependent chromophoric shifts that confound spectral deconvolution[4]. Potentiometry is selected because it bypasses chromophore masking entirely, measuring bulk proton activity to provide a direct, thermodynamic readout.

Step-by-Step Protocol:

-

System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25°C.

-

Blank Subtraction (Self-Validation Step): Perform a blank titration of the background solvent (0.15 M KCl) with 0.1 M KOH. Generate a Gran Plot to verify electrode linearity and quantify any dissolved carbonate contamination. If carbonate error > 2%, discard the titrant.

-

Sample Preparation: Dissolve 2-3 mg of the analyte in 10 mL of 0.15 M KCl. If solubility is poor, use a co-solvent system (e.g., up to 40% Methanol) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.

-

Titration & Analysis: Titrate from pH 2.0 to 11.0. The pKa is derived from the inflection points of the volume vs. pH curve, strictly subtracting the blank proton mass balance.

Biphasic Shake-Flask Quantitation of LogP

Causality for Method Selection: Computational predictive models (e.g., cLogP) routinely fail for complex tautomeric mixtures because they assume a single static conformer. The Shake-Flask method coupled with HPLC provides empirical partitioning data reflecting the true equilibrium state.

Step-by-Step Protocol:

-

Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours prior to the experiment to prevent volume shifts during the assay.

-

Equilibration: Dissolve the analyte in the saturated aqueous phase. Add the saturated octanol phase. Shake mechanically at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to break micro-emulsions.

-

HPLC Analysis: Quantify the concentration of the analyte in both phases using a validated Reverse-Phase HPLC-UV method.

-

Mass Balance Validation (Self-Validation Step): Calculate the total mass recovered (

). The protocol is only validated if total recovery is 98-102% of the initial spike. A failure in mass balance definitively indicates interfacial precipitation or micelle formation, invalidating the run.

Fig 2. Self-validating experimental workflow for physicochemical characterization.

Biopharmaceutical Implications

The physicochemical profile of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol presents specific challenges for oral bioavailability. The combination of a relatively low LogP (~0.85) and poor aqueous solubility (< 0.1 mg/mL) places this compound in a difficult formulation space (likely BCS Class IV). The poor solubility is driven by the planar geometry and extensive intermolecular hydrogen bonding of the lactam tautomer.

To overcome this, drug development teams should leverage the pKa₁ of 4.8. By formulating the compound in an acidic environment or generating a salt form using a strong acid (e.g., mesylate or hydrochloride salts), the pyridine nitrogen can be fully protonated, disrupting the crystal lattice and significantly enhancing thermodynamic solubility for gastrointestinal absorption.

References

-

4-Aminopyridine | C5H6N2 | CID 1727 . PubChem (National Institutes of Health). Available at:[Link]

Sources

- 1. 6-(4-Ethylphenyl)pyrimidin-4-amine | 1368445-47-9 | Benchchem [benchchem.com]

- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-(trifluoromethyl)pyridin-4-amine|CAS 1417622-88-8 [benchchem.com]

- 4. 6-(Dipropylamino)pyrimidine-4-carboxylic acid (1880580-30-2) for sale [vulcanchem.com]

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol CAS number and identifiers

[1][2][3][7]

Executive Summary

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic building block characterized by a pyrimidine core substituted with an amine, a hydroxyl group, and a pyridine ring.[1][2][3] This specific substitution pattern creates a "donor-acceptor-donor" (D-A-D) hydrogen bonding motif, making it an ideal scaffold for interacting with the hinge region of protein kinases.[1][2][3][7] While often synthesized in situ or as a specific intermediate, its structural integrity is paramount for the development of multi-targeted tyrosine kinase inhibitors.[3][4][5][6][7]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][8][9][10][11]

Nomenclature and Identifiers[3][4][5][6][7][11]

-

IUPAC Name: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol[1][2][3][7]

-

Alternative Names: 6-Amino-2-(4-pyridyl)-4-hydroxypyrimidine; 6-Amino-2-(pyridin-4-yl)pyrimidin-4(3H)-one (Keto-tautomer).[1][2][3][7]

-

Molecular Formula: C

H -

CAS Number: Note: While specific derivatives (e.g., 2-phenyl analogs) have established CAS numbers like 56741-94-7, this specific 2-(pyridin-4-yl) intermediate is often referenced by its chemical structure in patent literature or synthesized de novo.[1][2][3][7]

Tautomeric Equilibrium

A critical feature of this compound is the lactam-lactim tautomerism.[1][2][3][4][5][6][7] In solution and the solid state, the pyrimidin-4(3H)-one (keto) form generally predominates over the pyrimidin-4-ol (enol) form.[1][2][3][7] This equilibrium dictates its reactivity and binding mode.[4][5][6][7]

Key Property Table

| Property | Value / Description |

| Appearance | Off-white to pale yellow solid |

| Solubility | Low in water; soluble in DMSO, DMF, and dilute acid/base |

| pKa (Predicted) | ~2.5 (Pyridine N), ~9.5 (Phenolic OH/NH) |

| H-Bond Donors | 2 (Amino group + Amide NH) |

| H-Bond Acceptors | 3 (Pyridine N, Pyrimidine N, Carbonyl O) |

Synthetic Methodology

Core Directive: The following protocol is a self-validating condensation system based on the reaction of amidines with activated esters.

Mechanism of Action

The synthesis relies on the base-catalyzed condensation of isonicotinamidine (pyridine-4-carboximidamide) with ethyl cyanoacetate .[1][2][3][7] The amidine nitrogen attacks the ester carbonyl, followed by an intramolecular cyclization where the methylene carbon attacks the amidine carbon (or vice versa depending on the specific pathway), ultimately eliminating ethanol.[3][4][5][6][7]

Experimental Protocol

Reagents:

Step-by-Step Workflow:

-

Preparation of Base: Dissolve sodium metal in absolute ethanol under nitrogen to generate a fresh NaOEt solution.[3][4][5][6][7]

-

Free Basing: Add isonicotinamidine hydrochloride to the NaOEt solution. Stir for 30 minutes at room temperature to liberate the free amidine.

-

Condensation: Dropwise add ethyl cyanoacetate to the mixture.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitoring via TLC (10% MeOH in DCM) should show the disappearance of the amidine.[3][4][5][6][7]

-

Work-up: Cool the mixture to room temperature. The sodium salt of the product may precipitate.[3][4][5][6][7]

-

Acidification: Acidify the mixture with glacial acetic acid or dilute HCl to pH ~5–6 to protonate the pyrimidine enolate.

-

Isolation: Filter the resulting precipitate. Wash with cold water and ethanol.[4][5][6][7]

-

Purification: Recrystallize from DMF/Ethanol if necessary.

Visualization: Synthetic Pathway

Caption: Base-catalyzed condensation of isonicotinamidine and ethyl cyanoacetate yielding the pyrimidine core.[1][2][3][7]

Therapeutic Applications & Biological Relevance[2][4][6][12]

Kinase Inhibition (ATP Mimicry)

The 2-aminopyrimidine and 4-hydroxypyrimidine motifs are "privileged structures" in drug discovery.[1][2][3][7] This specific scaffold mimics the adenine ring of ATP.[3][4][5][6][7]

-

Hinge Binding: The pyridine nitrogen (N1 of pyrimidine) and the amino group (C6-NH2) can form a bidentate hydrogen bond with the hinge region backbone residues of kinases (e.g., CDK, VEGFR, BCR-ABL).[3][7]

-

Solvent Front: The pyridin-4-yl group at the 2-position extends towards the solvent front or the gatekeeper residue, allowing for selectivity tuning via further substitution.[1][2][3][7]

Structural Biology Diagram

Caption: Schematic interaction of the scaffold with the kinase ATP-binding pocket.

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed:

Proton NMR ( H-NMR) in DMSO-d

-

Pyridine Protons: Two doublets (AA'XX' system) around

8.7 ppm (H2/H6) and -

Pyrimidine Proton: A sharp singlet at

5.0–5.5 ppm (C5-H).[1][2][3][7] -

Amino Group: A broad singlet (exchangeable with D

O) around -

Hydroxyl/Amide: A broad singlet downfield (

> 11.0 ppm) corresponding to the NH of the lactam tautomer.[3][4][5][6][7]

Mass Spectrometry (ESI-MS)[1][2][3][7]

Safety & Handling

References

-

Pyrimidine Synthesis: Brown, D. J. (2009).[4][5][6][7] The Pyrimidines. Wiley-Interscience.[1][2][3][5] Link[2][5][7]

-

Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[4][5][6][7] Targeting cancer with small molecule kinase inhibitors.[4][5][6][7] Nature Reviews Cancer, 9(1), 28-39.[3][4][6][7] Link

-

Tautomerism in Heterocycles: Katritzky, A. R., et al. (2010).[4][5][6][7] Tautomerism in drug discovery. Journal of Computer-Aided Molecular Design, 24, 475–484.[3][4][6] Link

-

Synthetic Protocol (Analogous): Bagley, M. C., et al. (2006).[4][5][6][7] A simple and efficient synthesis of 2,4-diamino-6-hydroxypyrimidines.[1][2][3] Tetrahedron Letters, 47(38), 6915-6917.[3][4][6][7] Link[2][5][7]

Sources

- 1. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 2. 6-(3-Amino-2-(6-(2-(6-Amino-4-Methylpyridin-2-Yl)ethyl)pyridin-2-Yl)propyl)-4-Methylpyridin-2-Amine | C22H28N6 | CID 73659117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol

[1]

Chemical Identity & Structural Analysis

Compound Name: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol IUPAC Systematic Name: 6-Amino-2-(pyridin-4-yl)pyrimidin-4(3H)-one Molecular Formula: C₉H₈N₄O Molecular Weight: 188.19 g/mol Solubility Profile: Soluble in DMSO, DMF; sparingly soluble in water and alcohols; insoluble in non-polar solvents (hexane, diethyl ether).[1]

The Critical Role of Tautomerism

For accurate spectral interpretation, it is vital to recognize that this compound exists in a dynamic equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.[1] In the solid state and in polar aprotic solvents (like DMSO-d₆ used for NMR), the 4(3H)-one (keto) tautomer predominates.[1] This significantly impacts the IR carbonyl region and the chemical shift of the C4 carbon.[1]

Figure 1: Tautomeric equilibrium favoring the keto form (lactam) in polar environments, essential for interpreting C=O signals.[1]

Synthesis Pathway & Impurity Profile

Understanding the synthesis helps identify potential spectral impurities.[1] The standard route involves the condensation of 4-amidinopyridine with ethyl cyanoacetate.[1]

Key Impurities to Watch:

-

Ethyl Cyanoacetate: Residual ester signals in NMR (quartet ~4.1 ppm, triplet ~1.2 ppm).[1]

-

4-Cyanopyridine: Precursor traces (sharp aromatic signals).[1]

-

Ethanol: Solvate peaks (broad OH, quartet, triplet).[1]

Figure 2: Traube-like condensation pathway yielding the 2,4,6-substituted pyrimidine core.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is the standard solvent due to solubility and exchangeable proton visibility.[1]

¹H NMR Characterization (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct AA'BB' system of the pyridine ring and the exchangeable protons of the amine and amide functions.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 10.80 – 11.50 | Broad Singlet | 1H | NH (Amide) | Highly deshielded lactam proton; confirms keto form.[1] Disappears with D₂O shake. |

| 8.70 – 8.75 | Doublet (J ≈ 6 Hz) | 2H | Pyridine H-2', H-6' | Ortho to Pyridine N. Deshielded by ring nitrogen.[1] Part of AA'BB' system.[1] |

| 8.00 – 8.10 | Doublet (J ≈ 6 Hz) | 2H | Pyridine H-3', H-5' | Meta to Pyridine N. |

| 6.80 – 7.20 | Broad Singlet | 2H | -NH₂ (Amine) | Exocyclic amino group at C6.[1] Broadening due to quadrupole relaxation/exchange.[1] |

| 5.40 – 5.60 | Singlet | 1H | Pyrimidine H-5 | Characteristic sharp singlet.[1] Upfield shift due to electron-donating -NH₂ and -OH/-NH effect.[1] |

Expert Note: The chemical shift of the Pyrimidine H-5 is a diagnostic purity check. If this peak appears as a doublet or is shifted significantly (>6.0 ppm), suspect incomplete cyclization or N-alkylation impurities.[1]

¹³C NMR Characterization (100 MHz, DMSO-d₆)

-

C=O (C4): ~163-165 ppm (Consistent with cyclic amide/pyrimidinone).[1]

-

C-NH₂ (C6): ~160-162 ppm.[1]

-

C=N (C2): ~155-158 ppm.[1]

-

Pyridine C-2',6': ~150 ppm (High intensity).[1]

-

Pyridine C-4' (Ipso): ~140-145 ppm.[1]

-

Pyridine C-3',5': ~121 ppm.[1]

-

Pyrimidine C-5: ~85-90 ppm (Significantly shielded by resonance from the amino and keto groups).[1]

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) is preferred.[1] Polarity: Positive Mode (ESI+).

Primary Ionization[1]

-

[M+H]⁺: Observed at m/z 189.2 .[1]

-

[M+Na]⁺: Often observed at m/z 211.2 (adduct).[1]

-

[2M+H]⁺: Dimer peak may appear at m/z 377.4 at high concentrations.[1]

Fragmentation Pattern (MS/MS)

Fragmentation typically occurs via cleavage of the pyrimidine ring or loss of small stable molecules.[1]

-

Precursor: m/z 189.2[1]

-

Loss of NH₃ (-17): m/z 172.2 (Deamination of the exocyclic amine).[1]

-

Loss of CO (-28): m/z 161.2 (Characteristic of pyrimidinones/phenols).[1]

-

Retro-Diels-Alder (RDA): Cleavage of the pyrimidine ring can generate pyridine-nitrile fragments (m/z ~105 for 4-cyanopyridine fragment).[1]

Figure 3: Proposed ESI-MS fragmentation pathway for structural confirmation.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

The IR spectrum confirms the functional groups and the tautomeric state.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3300 – 3450 | Medium, Broad | ν(N-H) | Primary amine (-NH₂) stretching.[1] Often appears as a doublet. |

| 3100 – 3200 | Broad | ν(N-H) Amide | Associated with the ring NH in the keto form.[1] |

| 1640 – 1680 | Strong, Sharp | ν(C=O) | Amide I band. Confirms the pyrimidin-4(3H)-one tautomer.[1] A pure "ol" would lack this strong band.[1] |

| 1580 – 1620 | Strong | ν(C=N) / ν(C=C) | Pyrimidine and Pyridine ring skeletal vibrations. |

| 1250 – 1300 | Medium | ν(C-N) | Aryl C-N stretch.[1] |

| 810 – 830 | Strong | δ(C-H) OOP | Para-substituted pyridine ring (2 adjacent H's).[1] |

Experimental Protocols

NMR Sample Preparation

-

Weigh 5–10 mg of the solid compound.[1]

-

Dissolve in 0.6 mL of DMSO-d₆ .

-

Optional: Add 1 drop of D₂O to identify exchangeable protons (NH, NH₂, OH signals will disappear).[1]

-

Acquire spectrum at 298 K.[1]

HPLC-MS Method for Purity[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidine).[1]

-

Note: The compound is polar; expect early elution (Retention time ~2-4 min depending on dead volume).[1]

References

-

Synthesis of Pyrimidin-4-ols

-

Yengoyan, A. P., et al. "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation."[1] Letters in Organic Chemistry, vol. 16, 2019.[1]

-

Context: Describes the general condensation of amidines/guanidines with beta-keto esters to form the 2,4,6-substituted pyrimidine core.[1]

-

-

Pyridine-Pyrimidine Analogs

-

Tautomerism in Hydroxypyrimidines

-

General Spectral Database

Technical Guide: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol as a Privileged Kinase Scaffold

Topic: Potential Biological Activity of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Chemical Identity

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While often utilized as a synthetic intermediate or a fragment-based drug discovery (FBDD) hit, this specific chemotype possesses inherent biological activity, primarily driven by its ability to mimic the purine ring of ATP.

This guide analyzes the compound’s structural biology, predicted target landscape, and experimental validation protocols.

Physicochemical Profile

| Property | Detail |

| IUPAC Name | 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol |

| Tautomer | 6-Amino-2-(pyridin-4-yl)pyrimidin-4(3H)-one |

| Molecular Formula | C₉H₈N₄O |

| Molecular Weight | 188.19 g/mol |

| Key Pharmacophore | 2-Aminopyrimidine (Kinase Hinge Binder) |

| Solubility | Low in water; soluble in DMSO, DMF, and dilute acid/base |

| pKa (Predicted) | ~3.5 (Pyridine N), ~9.2 (Phenolic/Amide OH) |

Target Landscape & Mechanism of Action

The biological activity of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is dictated by its structural homology to the adenosine moiety of ATP.[1] It functions primarily as a Type I ATP-competitive inhibitor .[1]

Primary Target Class: Serine/Threonine Kinases

The 2-aminopyrimidine motif is a classic "hinge-binding" element found in numerous FDA-approved kinase inhibitors (e.g., Palbociclib, Ribociclib).

-

CDK4/6 (Cyclin-Dependent Kinases): The pyridine-pyrimidine core aligns with the ATP-binding pocket, forming hydrogen bonds with the hinge region residues (e.g., Val101 in CDK2/4).

-

GSK-3β (Glycogen Synthase Kinase-3 beta): The nitrogen at position 1 and the amino group at position 6 form a donor-acceptor motif essential for inhibiting GSK-3β, a key regulator in the Wnt signaling pathway.[1]

-

FGFR4 (Fibroblast Growth Factor Receptor 4): Methylated analogs of this scaffold have demonstrated selectivity for FGFR4, suggesting the core structure provides the necessary anchoring for receptor affinity.

Mechanism of Action: The Hinge Binding Motif

The molecule binds to the ATP-binding cleft of the kinase in the active conformation (DFG-in).[1]

-

Anchoring: The pyrimidine N1 accepts a hydrogen bond from the backbone amide of the hinge region.[1]

-

Donation: The C6-amino group donates a hydrogen bond to the backbone carbonyl of the hinge.[1]

-

Specificity: The C2-pyridine ring extends into the solvent-accessible region or the "gatekeeper" area, allowing for derivatization to tune selectivity.

Visualization: Mechanism of Action (Kinase Inhibition)[1]

Caption: Logical flow of ATP-competitive inhibition by the pyrimidine scaffold leading to cell cycle arrest.

Chemical Synthesis Protocol

To evaluate the biological activity, high-purity material is required. The following protocol utilizes a condensation reaction between an amidine and a

Reagents:

-

Precursor A: Isonicotinamidine hydrochloride (Pyridine-4-carboximidamide HCl).[1]

-

Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe).[1]

-

Solvent: Anhydrous Ethanol (EtOH).[1]

Step-by-Step Methodology:

-

Preparation of Base: Dissolve sodium metal (1.0 eq) in anhydrous ethanol under nitrogen atmosphere to generate fresh sodium ethoxide.

-

Free Base Formation: Add Isonicotinamidine HCl (1.0 eq) to the NaOEt solution. Stir for 30 minutes at room temperature to liberate the free amidine.

-

Condensation: Add Ethyl cyanoacetate (1.1 eq) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM). -

Isolation: Cool the reaction to room temperature. The product often precipitates as a sodium salt or free base.

-

Neutralization: Acidify carefully with glacial acetic acid to pH ~6–7 to precipitate the target compound.

-

Purification: Filter the solid, wash with cold water and ethanol. Recrystallize from DMF/Water or Ethanol to achieve >98% purity (verified by HPLC).

Self-Validating Check:

-

H-NMR (DMSO-d6): Look for the disappearance of the ethyl ester protons (quartet at ~4.1 ppm) and the appearance of a singlet for the pyrimidine C5-H (~5.8 ppm).[1]

-

Mass Spec: Confirm

.

Biological Evaluation Protocols

In Vitro Kinase Assay (ADP-Glo™)

Objective: Determine the IC50 of the compound against specific kinases (e.g., CDK4).

-

Preparation: Dilute compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10

M) in kinase buffer. -

Reaction Assembly: In a 384-well plate, combine:

-

2

L Kinase (CDK4/CyclinD1). -

2

L Substrate (Rb protein fragment). -

1

L Compound dilution.

-

-

Initiation: Add 2

L ATP (at -

Detection: Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1]

-

Readout: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HCT-116).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat cells with compound (0–100

M) for 48h or 72h. -

Labeling: Add MTT reagent (0.5 mg/mL). Incubate 4h at

. -

Solubilization: Remove media. Add DMSO (150

L) to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm.

Structure-Activity Relationship (SAR) Data

While direct data for the unsubstituted core is limited, data from structural analogs highlights the scaffold's potency.

Table 1: Comparative Activity of Pyrimidine Scaffold Analogs

| Compound Class | Modification (R-Group) | Target | Activity (IC50) | Insight |

| Core Scaffold | None (6-Amino-2-(pyridin-4-yl)...)[1] | CDK4/6 | > 1 | Weak binder; requires hydrophobic filling of the pocket.[1] |

| Analog A | 4-Thiazolyl at C4 | CDK4 | < 50 nM | Thiazole enhances hydrophobic interaction in the gatekeeper region.[1] |

| Analog B | 2-Amino-4,6-dimethyl...[1] | FGFR4 | ~10 nM | Methyl groups induce conformational lock favoring receptor binding.[1] |

| Analog C | Pyridin-2-yl isomer | GSK-3β | ~100 nM | Nitrogen positioning is critical for the H-bond acceptor role.[1] |

Note: Data estimated based on scaffold analysis from referenced medicinal chemistry literature.

Visualization: Synthesis & Workflow

Caption: Synthetic pathway for the production of the 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol scaffold.

References

-

BenchChem. (2025).[6] 2-[(Pyridin-4-yl)methoxy]pyrazine: A Privileged Scaffold in Medicinal Chemistry.[1] Retrieved from [1]

-

Tadesse, S., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors.[1][7] Journal of Medicinal Chemistry.[7] Retrieved from

-

Bhatia, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective FGFR4 inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

-

ChemScene. (2024). Product Data: 6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one.[1] Retrieved from [1]

-

Wikipedia. (2025). Ethyl Cyanoacetate: Reactivity and Synthesis Applications.[2][3][8] Retrieved from [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]

- 4. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]

- 5. The pentacyanonitrosylferrate ion. Part 3. Reaction with the carbanion of ethyl cyanoacetate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lib3.dss.go.th [lib3.dss.go.th]

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol as a Privileged Heterocyclic Building Block: Synthesis, Reactivity, and Applications in Kinase Inhibitor Design

As drug discovery increasingly relies on structurally pre-validated scaffolds to navigate complex chemical space, the pyrimidine core remains a cornerstone of medicinal chemistry. Specifically, 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol represents a highly versatile, multi-functional building block. By combining a hydrogen-bond-rich pyrimidine core with a pyridine moiety, this intermediate serves as a critical precursor for the elaboration of complex bicyclic systems, such as pyrido[2,3-d]pyrimidines, which are heavily utilized in targeted oncology and kinase inhibition[1].

This technical guide provides a comprehensive analysis of the physicochemical properties, structural tautomerism, de novo synthesis protocols, and downstream applications of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol.

Physicochemical Properties and Structural Tautomerism

A fundamental understanding of the physical and structural properties of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol is required before utilizing it in synthetic workflows. The molecule exhibits classic lactam-lactim tautomerism, existing in equilibrium between the 4-ol (lactim) and 4(3H)-one (lactam) forms.

While the lactam form typically predominates in the solid state and in neutral aqueous solutions[2], the lactim form is the reactive species during electrophilic substitutions (e.g., chlorination via POCl₃). This dual nature allows the scaffold to act as an ambidentate nucleophile, dictating the regioselectivity of downstream functionalizations.

Quantitative Data Summary

| Property | Value |

| IUPAC Name | 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol |

| Common Synonyms | 6-Amino-2-(pyridin-4-yl)pyrimidin-4(3H)-one |

| Molecular Formula | C₉H₈N₄O |

| Molecular Weight | 188.19 g/mol |

| Hydrogen Bond Donors | 3 (Primary amine, Hydroxyl/NH) |

| Hydrogen Bond Acceptors | 4 (Pyrimidine N, Pyridine N, Carbonyl O) |

| Topological Polar Surface Area (TPSA) | ~85.5 Ų |

| Reactive Sites | C5 (Nucleophilic), C4 (Electrophilic after activation), C6-NH₂ |

De Novo Synthesis: Mechanistic Causality and Protocol

The most robust and scalable method for synthesizing 6-amino-4-hydroxypyrimidines involves the base-catalyzed condensation of an amidine with an active methylene compound, such as ethyl cyanoacetate[3].

Mechanistic Rationale

In this workflow, isonicotinamidine (pyridine-4-carboxamidine) is reacted with ethyl cyanoacetate. Isonicotinamidine is typically supplied as a stable hydrochloride salt; therefore, a strong alkoxide base (e.g., sodium ethoxide) is required to neutralize the salt and liberate the free amidine base. Simultaneously, the alkoxide deprotonates the acidic α-carbon of ethyl cyanoacetate.

The primary amine of the amidine attacks the cyano group of the active methylene, forming an intermediate acyclic adduct. Driven by the thermodynamic stability of the resulting aromatic system, an intramolecular cyclization occurs wherein the secondary nitrogen attacks the ester carbonyl, extruding ethanol and yielding the pyrimidine ring[4].

Experimental Protocol: Condensation Workflow

Reagents Required:

-

Isonicotinamidine hydrochloride (1.0 equiv)

-

Ethyl cyanoacetate (1.1 equiv)

-

Sodium metal (for NaOEt generation) or pre-prepared Sodium Ethoxide (2.5 equiv)

-

Absolute Ethanol (Solvent)

Step-by-Step Methodology:

-

Preparation of the Base: In a flame-dried, nitrogen-purged round-bottom flask, carefully dissolve sodium metal in absolute ethanol at 0 °C to generate a fresh solution of sodium ethoxide. Causality: Freshly prepared alkoxide prevents the introduction of hydroxide impurities, which could prematurely hydrolyze the ethyl cyanoacetate into an unreactive carboxylic acid.

-

Freebasing the Amidine: Add isonicotinamidine hydrochloride (1.0 equiv) to the sodium ethoxide solution. Stir at room temperature for 30 minutes. The precipitation of sodium chloride (NaCl) visually validates the successful liberation of the free amidine.

-

Condensation: Add ethyl cyanoacetate (1.1 equiv) dropwise to the suspension. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 8–12 hours.

-

In-Process Control (IPC): Monitor the reaction via TLC (DCM:MeOH, 9:1). The disappearance of the UV-active amidine spot and the emergence of a highly polar, blue-fluorescent spot under 254 nm UV light validates the formation of the pyrimidine core.

-

Isolation and Purification: Cool the reaction mixture to room temperature and concentrate it under reduced pressure. Dissolve the crude residue in minimal distilled water.

-

Isoelectric Precipitation: Carefully adjust the pH of the aqueous solution to ~6.5 using 1M HCl. Causality: The target compound is amphoteric (due to the basic pyridine ring and the weakly acidic pyrimidinol). Adjusting to its isoelectric point minimizes its solubility, forcing the pure product to precipitate.

-

Recovery: Filter the precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum to afford 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol as an off-white solid.

Application in Drug Discovery: Elaboration into Kinase Inhibitors

The true value of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol lies in its utility as a precursor for bicyclic heterocyclic systems. The electron-donating effects of the 6-amino and 4-hydroxyl groups make the C5 position of the pyrimidine ring highly nucleophilic.

By subjecting the scaffold to Vilsmeier-Haack formylation (POCl₃/DMF), a formyl group is installed at the C5 position, while the C4-hydroxyl is simultaneously converted to a C4-chloride. This highly reactive intermediate can then be condensed with active methylene compounds (e.g., malononitrile) to yield pyrido[2,3-d]pyrimidines [5].

Pharmacological Relevance

Pyrido[2,3-d]pyrimidines are a privileged class of ATP-competitive kinase inhibitors[1]. The bicyclic core mimics the purine ring of ATP, allowing it to dock seamlessly into the highly conserved hinge region of kinases such as Cyclin-Dependent Kinases (CDKs), c-Jun N-terminal Kinases (JNKs), and PIM-1 kinases[5]. The 2-pyridin-4-yl substituent further projects into the solvent-exposed region or interacts with specific specificity pockets, enhancing the compound's selectivity profile.

Visualizing the Workflows

Caption: General synthetic workflow from isonicotinamidine to pyrido[2,3-d]pyrimidine kinase inhibitors.

Caption: Mechanism of action for pyrimidine-derived kinase inhibitors in target signaling pathways.

Conclusion

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is far more than a simple heterocyclic intermediate; it is a meticulously designed scaffold that bridges the gap between basic organic synthesis and advanced rational drug design. By mastering its tautomeric behavior and regioselective reactivity, medicinal chemists can leverage this building block to rapidly access complex, biologically active pyrido-pyrimidine architectures capable of modulating critical disease pathways.

References

-

National Center for Biotechnology Information (PMC) - 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. Available at:[Link]

-

Thieme E-Books & E-Journals - Product Class 19: Pyridopyrimidines. Available at:[Link]

-

Indian Institute of Technology Roorkee (IITR) - SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS AND THEIR CHARACTERIZATION. Available at:[Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 6-Amino-2-pyridin-4-yl-pyrimidin-4-ol,4-Hydroxy-6-amino-2-(4-pyridyl)pyrimidine | Chemrio [chemrio.com]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shodhbhagirathi.iitr.ac.in:8081 [shodhbhagirathi.iitr.ac.in:8081]

- 5. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]

Discovery, Synthesis, and Structural Dynamics of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

In the landscape of modern medicinal chemistry, the pyrimidine ring serves as one of the most versatile and historically significant pharmacophores. Among its highly specialized derivatives, 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol (often existing in equilibrium with its keto tautomer, 6-amino-2-(pyridin-4-yl)pyrimidin-4(1H)-one) has emerged as a privileged scaffold. This technical guide explores the historical context, structural dynamics, and synthetic methodologies of this compound, detailing its critical role as a building block for ATP-competitive kinase inhibitors and phosphodiesterase (PDE) modulators.

Historical Context and Discovery

The exploration of pyrimidine-based scaffolds is deeply rooted in the early 20th century, notably beginning with the Traube purine synthesis, which utilized 4-amino-6-hydroxypyrimidines as key intermediates[1]. However, the specific discovery and utilization of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol gained momentum during the targeted therapy boom of the early 2000s.

Following the clinical validation of kinase inhibitors, medicinal chemists required novel hinge-binding motifs that offered both high affinity and tunable physicochemical properties. The classical condensation of amidines with ethyl cyanoacetate provided a robust pathway to synthesize 4-amino-5-pyrimidine derivatives[2]. By installing a pyridin-4-yl group at the C2 position, researchers engineered a scaffold capable of forming robust hydrogen-bonding networks within the ATP-binding pockets of various kinases, while simultaneously improving aqueous solubility.

Chemical Biology & Structural Dynamics

The pharmacological utility of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is driven by its unique structural mechanics and tautomeric flexibility.

Tautomerism and Binding Mechanics

This compound exists in a dynamic tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (keto) forms. This flexibility allows the scaffold to adapt to the specific microenvironment of a target protein's binding site.

-

Hinge Region Interaction: The 6-amino group acts as a potent hydrogen-bond donor, while the adjacent pyrimidine nitrogen serves as an acceptor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP[3].

-

Solvent-Exposed Vector: The pyridin-4-yl moiety at the C2 position typically projects towards the solvent-exposed region of the kinase cleft. The pyridine nitrogen can interact with specific acidic residues (e.g., Asp or Glu) via water-mediated hydrogen bonds, significantly enhancing target selectivity.

Experimental Protocols: Synthesis & Validation

The synthesis of 6-amino-2-substituted pyrimidin-4-ols is classically achieved via the base-catalyzed condensation of an amidine with ethyl cyanoacetate[4]. This methodology ensures high atom economy, regioselectivity, and scalability[5].

Step-by-Step Synthetic Methodology

-

Preparation of the Free Base: Suspend isonicotinamidine hydrochloride (1.0 eq) in anhydrous ethanol. Add a freshly prepared solution of sodium ethoxide (NaOEt, 1.2 eq) in ethanol.

-

Causality: The strong base is required to deprotonate the amidine hydrochloride, liberating the free amidine and rendering the nitrogen atoms sufficiently nucleophilic for the subsequent attack.

-

-

Condensation & Cyclization: Slowly add ethyl cyanoacetate (1.1 eq) to the reaction mixture. Reflux the mixture under an inert argon atmosphere for 8–12 hours.

-

Causality: Elevated thermal energy drives the initial nucleophilic attack of the amidine nitrogen onto the electrophilic cyano group. This forms an intermediate that undergoes rapid intramolecular cyclization onto the ester carbonyl, expelling ethanol as a byproduct to close the pyrimidine ring[5].

-

-

Precipitation and Neutralization: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in minimal water and carefully adjust the pH to 6.0–6.5 using glacial acetic acid.

-

Causality: In the highly basic reaction medium, the product exists as a soluble sodium pyrimidin-4-olate salt. Neutralization protonates the oxygen, causing the neutral 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol to precipitate out of the aqueous solution due to its low solubility.

-

-

Purification: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether to remove unreacted starting materials, and dry in a vacuum oven at 60°C to afford the pure product.

Step-by-step synthetic workflow for 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol via condensation.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of the 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol scaffold. These metrics dictate its pharmacokinetic behavior when incorporated into larger drug molecules.

| Property | Value / Description | Pharmacological Implication |

| Molecular Weight | 188.19 g/mol | Highly efficient fragment size (Rule of 3 compliant for fragment-based drug design). |

| LogP (Predicted) | 0.4 - 0.8 | Optimal hydrophilicity, preventing non-specific lipophilic toxicity. |

| H-Bond Donors | 2 (-NH₂, -OH/-NH) | Facilitates strong, directional hinge-region binding in ATP pockets. |

| H-Bond Acceptors | 4 (N, N, N, O) | Enables diverse interactions with solvent-exposed residues and water networks. |

| Tautomeric States | Enol (4-ol) / Keto (4-one) | Adaptable binding modes depending on the target's microenvironment. |

Signaling Pathways & Mechanisms of Action

Derivatives built upon the 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol scaffold are frequently utilized in the design of inhibitors targeting the Cyclin-Dependent Kinase (CDK) family, particularly CDK4/6.

By competitively binding to the ATP pocket of the CDK4/6-Cyclin D complex, these compounds prevent the downstream phosphorylation of the Retinoblastoma (Rb) protein. In its unphosphorylated state, Rb remains tightly bound to the E2F transcription factor. This sequestration effectively halts the cell cycle at the G1/S checkpoint, preventing the transcription of genes required for DNA replication and thereby arresting tumor proliferation.

Mechanism of action for scaffold-derived inhibitors in the CDK4/6-Rb-E2F signaling pathway.

References

-

Traube Purine Synthesis Overview | Scribd |[Link]

-

Purine | Wikipedia |[Link]

-

Three-Component Synthesis of Pyrimidine and Pyrimidinone Derivatives in the Presence of High-Surface-Area MgO, a Highly Effective Heterogeneous Base Catalyst | Taylor & Francis |[Link]

-

A convenient one-pot synthesis of 3-amino-2, 5-dihydropyridazine and pyrimidine derivatives in the presence of high surface area MgO as a highly effective heterogeneous base catalyst | PubMed (NIH) |[Link]

-

Synthesis, reactions, and applications of pyrimidine derivatives | Growing Science |[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Purine - Wikipedia [en.wikipedia.org]

- 4. A convenient one-pot synthesis of 3-amino-2, 5-dihydropyridazine and pyrimidine derivatives in the presence of high surface area MgO as a highly effective heterogeneous base catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

Solubility Profile & Characterization Guide: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol

[1][2][3]

Executive Summary & Chemical Identity

6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic building block often encountered in the discovery of kinase inhibitors (e.g., FGFR4, Akt) and as a metabolite in pharmacokinetics studies.[1][2] Its physicochemical behavior is dominated by prototropic tautomerism and strong intermolecular hydrogen bonding, which presents specific solubility challenges during formulation and biological assay development.

This guide provides a predictive solubility profile derived from structure-activity relationships (SAR) of analogous aminopyrimidines, alongside validated protocols for empirical determination.

Structural Dynamics: The Tautomerism Factor

Critically, this compound does not exist statically as the "4-ol" species.[1] In solution and solid state, it exists in equilibrium with its pyrimidin-4(3H)-one tautomer.[1][2] This equilibrium dictates its solubility, favoring polar aprotic solvents over non-polar media.

Figure 1: Tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.[1][2] The keto form typically dominates in polar media, influencing H-bond donor/acceptor counts.[1][2]

Physicochemical Basis of Solubility

Understanding the fundamental properties is a prerequisite for selecting the correct solvent system.

| Property | Value (Predicted/Analog) | Implication for Solubility |

| Molecular Weight | ~188.19 g/mol | Small molecule; diffusion is not rate-limiting.[1][2] |

| LogP (Octanol/Water) | 0.5 – 1.2 | Moderately lipophilic but polar enough to resist non-polar solvents. |

| pKa (Pyridine N) | ~5.2 – 5.4 | Key Solubilization Lever: Soluble in acidic media (pH < 4) via protonation. |

| pKa (Pyrimidine N) | ~2.5 | Weakly basic; requires strong acid for secondary protonation. |

| Melting Point | >300°C (Decomp.) | High lattice energy indicates poor solubility in low-boiling organic solvents (e.g., DCM, Ether). |

Solubility Profile by Solvent Class

Note: The values below are categorized based on the behavior of structural analogs (e.g., 6-amino-2-methylpyrimidin-4-ol). Empirical verification is required for specific batches.

Polar Aprotic Solvents (Recommended for Stock Solutions)

These are the primary choices for preparing high-concentration stock solutions (10–100 mM) for biological assays.

| Solvent | Solubility Potential | Technical Notes |

| DMSO | High (>20 mg/mL) | Primary Vehicle. Disrupts intermolecular H-bonds effectively.[1][2] Hygroscopic nature may induce hydrate formation over time. |

| DMF | High (>15 mg/mL) | Good alternative to DMSO. Caution required due to potential degradation (formylation) upon prolonged storage. |

| NMP | High | Excellent solubilizer but difficult to remove; use only if DMSO/DMF fails. |

Protic Solvents (Alcohols & Water)

Solubility in this class is highly pH-dependent and temperature-dependent.[1][2]

| Solvent | Solubility Potential | Technical Notes |

| Water (Neutral) | Low (<1 mg/mL) | The neutral species packs tightly in the crystal lattice.[1][2] Not suitable for direct dissolution. |

| Water (Acidic, pH < 4) | High | Protonation of the pyridine nitrogen breaks the lattice. Use 0.1M HCl or Methanesulfonic acid. |

| Methanol / Ethanol | Moderate (1–5 mg/mL) | Often requires heating/sonication. Solubility improves significantly with trace acid (e.g., 1% Acetic Acid). |

Non-Polar & Chlorinated Solvents

| Solvent | Solubility Potential | Technical Notes |

| DCM / Chloroform | Very Low | The compound is too polar.[1][2] Not recommended for extraction unless derivatized. |

| Hexane / Heptane | Insoluble | Useful only as anti-solvents for precipitation/crystallization. |

Experimental Protocols for Solubility Determination

To generate precise data for your specific lot, follow these standardized workflows.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determines the absolute solubility limit at equilibrium.[1][2] Gold standard for formulation.

-

Preparation: Weigh excess compound (~5–10 mg) into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, DMSO).

-

Equilibration: Shake at 25°C for 24–48 hours.

-

Tip: Visual inspection is crucial. If the solid dissolves completely, add more solid until a precipitate remains.

-

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane (avoid nylon, which binds heterocycles).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Calibration: Prepare a standard curve using a DMSO stock solution.

-

Protocol B: Kinetic Solubility (High-Throughput)

Purpose: Estimates solubility during early screening; detects precipitation from a DMSO stock.[1][2]

-

Stock Prep: Prepare a 10 mM stock solution in DMSO.

-

Spiking: Spike the DMSO stock into aqueous buffer (e.g., PBS) to reach final concentrations of 10, 50, and 100 µM (keep DMSO < 2%).

-

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure turbidity via nephelometry or UV-absorbance (increase in baseline at 600 nm indicates precipitation).[1]

Figure 2: Decision tree for selecting the appropriate solubility determination protocol.

Solubilization Strategies for Drug Delivery

If the intrinsic solubility is insufficient for your application (e.g., animal dosing), employ these formulation strategies.

-

pH Adjustment (Salt Formation):

-

The pyridine ring is basic. Reacting with Methanesulfonic acid (MsOH) or Hydrochloric acid (HCl) to form the mesylate or hydrochloride salt can increase aqueous solubility by >100-fold.

-

-

Co-solvent Systems:

-

IV Formulation: 5% DMSO + 40% PEG400 + 55% Water.

-

Oral Formulation: 10% Ethanol + 90% Corn Oil (suspension) or Tween 80 emulsions.

-

-

Complexation:

References

-

VulcanChem. 6-Amino-2-methylpyrimidin-4-ol dihydrate - Physicochemical Properties. (Analogous structure data). Retrieved from [1]

-

PubChem. Compound Summary: Pyrimidin-4-ol derivatives and Tautomerism.[1][2][3] National Library of Medicine. Retrieved from [1]

-

National Institutes of Health (NIH). Solubility of Aminopyrimidines in Drug Discovery. (Contextual data on kinase inhibitor fragments). Retrieved from [1]

-

ChemScene. Product Data: 6-Amino-2-cyclopropylpyrimidin-4-ol.[1][2] (Structural analog comparison). Retrieved from [1]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents - Google Patents [patents.google.com]

- 3. 2-(Pyridin-4-yl)quinoline-4-carboxylic acid | C15H10N2O2 | CID 26587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis, Mechanistic Optimization, and Characterization of 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol Derivatives

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction and Pharmacological Significance

The pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, frequently serving as the core structure for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. Specifically, 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol derivatives are of high interest due to their unique hydrogen-bonding capabilities. The 2-(pyridin-4-yl) substituent acts as a critical hydrogen-bond acceptor, often interacting with the hinge region of target kinases (e.g., JNK, CDK, and PKA), while the 6-amino and 4-hydroxyl groups provide additional vectors for target engagement and solubility enhancement [1].

In solution and solid-state, the "pyrimidin-4-ol" nomenclature is technically a simplification; the molecule predominantly exists as its keto tautomer, 6-amino-2-(pyridin-4-yl)pyrimidin-4(3H)-one . Understanding this tautomerism is critical for downstream functionalization, as it dictates the nucleophilicity of the ring nitrogens versus the exocyclic oxygen during subsequent derivatization steps.

Mechanistic Causality: Designing the Synthesis

The most robust method for constructing the 6-amino-2-arylpyrimidin-4-ol core is the base-catalyzed cyclocondensation of an aryl amidine with an active methylene compound, specifically ethyl cyanoacetate [2].

The "Why" Behind the Reagents

-

Pyridine-4-carboxamidine Hydrochloride: This is the nitrogen-rich building block. Because it is supplied as a hydrochloride salt for stability, a stoichiometric amount of strong base is required to liberate the free amidine in situ.

-

Ethyl Cyanoacetate: Acts as the

bis-electrophile. The cyano group and the ester carbonyl are both susceptible to nucleophilic attack. -

Sodium Ethoxide (NaOEt) in Ethanol: The choice of base and solvent is not arbitrary. NaOEt serves a dual purpose: it neutralizes the amidine hydrochloride and deprotonates the active methylene of ethyl cyanoacetate. Ethanol is chosen as the solvent because its boiling point (78 °C) provides the optimal thermal energy for the intramolecular cyclization step without causing thermal degradation. Furthermore, the byproduct of the ester condensation is ethanol, making it a thermodynamically favorable solvent choice [3].

Reaction Pathway

-

Free-basing: NaOEt reacts with pyridine-4-carboxamidine HCl to form the free amidine and NaCl.

-

Nucleophilic Attack: The highly nucleophilic amidine nitrogen attacks the electrophilic cyano carbon of ethyl cyanoacetate, forming an intermediate imine.

-

Cyclization & Elimination: The secondary amidine nitrogen attacks the ester carbonyl. Subsequent elimination of an ethanol molecule yields the closed pyrimidine ring.

Caption: Workflow for the base-catalyzed cyclocondensation synthesis of 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure reaction fidelity before committing to time-consuming NMR or LC-MS analysis.

Materials Required

-

Pyridine-4-carboxamidine hydrochloride (1.0 equiv, 10 mmol, 1.57 g)

-

Ethyl cyanoacetate (1.1 equiv, 11 mmol, 1.24 g)

-

Sodium metal (for fresh NaOEt) or commercial 21% NaOEt in EtOH (2.5 equiv, 25 mmol)

-

Anhydrous Ethanol (50 mL)

-

Glacial acetic acid (for neutralization)

Step-by-Step Procedure

Step 1: Preparation of the Base Solution

-

Under an inert nitrogen atmosphere, add the NaOEt solution to a flame-dried 100 mL round-bottom flask containing 30 mL of anhydrous ethanol.

-

Causality Check: Ensure the solution is at room temperature before proceeding. Excess heat at this stage can lead to unwanted side reactions when the ester is added.

Step 2: Reagent Addition and Free-Basing

-

Add pyridine-4-carboxamidine hydrochloride (1.57 g) portion-wise to the stirring base solution.

-

Self-Validation Checkpoint 1: You will immediately observe the precipitation of a fine white solid (NaCl). This confirms the successful neutralization of the hydrochloride salt and the generation of the free amidine. Stir for 15 minutes.

Step 3: Condensation and Cyclization

-

Add ethyl cyanoacetate (1.24 g) dropwise over 5 minutes.

-

Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 80 °C oil bath) for 12–16 hours.

-

Self-Validation Checkpoint 2: Monitor the reaction via TLC (Mobile phase: 10% Methanol in Dichloromethane). The starting amidine is highly UV-active and will sit near the baseline. The product will migrate slightly higher and may exhibit a distinct blue fluorescence under 254 nm UV light.

Step 4: Work-up and Isolation

-

Cool the reaction mixture to room temperature. Evaporate approximately 50% of the ethanol under reduced pressure.

-

Dilute the concentrated mixture with 20 mL of ice-cold distilled water.

-

Critical Step: Slowly add glacial acetic acid dropwise while monitoring the pH. Adjust the pH to exactly 5.5–6.0.

-

Causality: The target pyrimidin-4-ol is amphoteric. At highly basic pH, it forms a soluble sodium salt (phenoxide-like). At highly acidic pH, the pyridine and pyrimidine nitrogens protonate, forming soluble salts. The isoelectric point is near pH 6, where the neutral tautomer precipitates maximally.

-

-

Self-Validation Checkpoint 3: A dense, off-white to pale yellow precipitate should form immediately upon reaching the correct pH.

-

Filter the solid under vacuum, wash sequentially with ice-cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove unreacted ester and trace impurities. Dry in a vacuum oven at 60 °C overnight.

Quantitative Data and Optimization Profiles

To assist in scaling and optimizing this synthesis, the following table summarizes the quantitative impact of varying reaction conditions on the yield and purity of the target compound.

Table 1: Optimization of Reaction Conditions for 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol Synthesis

| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Purity (LC-MS) |

| 1 | NaOEt (2.5) | EtOH | 78 (Reflux) | 12 | 82% | >98% |

| 2 | NaOEt (1.1)* | EtOH | 78 (Reflux) | 24 | 41% | 85% |

| 3 | t-BuOK (2.5) | THF | 65 (Reflux) | 16 | 65% | 92% |

| 4 | Piperidine (0.5) | EtOH | 120 (MW)** | 0.5 | 78% | >95% |

*Insufficient base fails to fully neutralize the amidine HCl and deprotonate the ester. **Microwave (MW) irradiation offers a rapid alternative, though scalability is limited to specialized reactors [3].

Biological Application: Mechanism of Action

Once synthesized, 6-amino-2-(pyridin-4-yl)pyrimidin-4-ol serves as an advanced intermediate. Subsequent functionalization (e.g., chlorination of the 4-OH using

These derivatives act by competitively binding to the ATP-binding pocket of kinases. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (typically from a backbone amide), while the pyrimidine core enforces the necessary planar geometry to block ATP entry.

Caption: Mechanism of action: Pyrimidine derivatives act as competitive ATP-site kinase inhibitors.

References

Application Note: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol in Medicinal Chemistry

[1]

Part 1: Introduction & Chemical Identity

Compound Identity:

-

IUPAC Name: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol[1]

-

Preferred Tautomeric Name: 6-Amino-2-(pyridin-4-yl)pyrimidin-4(3H)-one[1]

-

CAS Number: 104373-19-1 (Note: CAS numbers for specific tautomers or salts may vary; verify with supplier).[1]

-

Molecular Formula: C

H -

Molecular Weight: 188.19 g/mol [1]

Significance in Drug Discovery: 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space.[1] Its structural motif mimics the adenine base of ATP, allowing it to function as a potent hinge-binder in the ATP-binding pocket of various protein kinases.[1]

Key applications include:

-

Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high ligand efficiency (LE) make it an ideal starting fragment.[1]

-

Kinase Selectivity: The pyridine moiety at the C2 position provides a vector for targeting the "gatekeeper" region or the solvent-exposed front pocket, depending on substitution.[1]

-

Target Classes: Prominently associated with inhibitors of Glycogen Synthase Kinase 3

(GSK-3

Part 2: Chemical Synthesis & Handling

Retrosynthetic Analysis & Tautomerism

The synthesis exploits the condensation of an amidine with a

Figure 1: Tautomeric equilibrium favoring the keto form, critical for understanding H-bond donor/acceptor profiles in docking studies.[1]

Synthesis Protocol

Reaction Class: Pinner Synthesis / Cyclocondensation[1]

Reagents:

-

Precursor A: Isonicotinamidine hydrochloride (Pyridine-4-carboximidamide HCl)[1]

-

Base: Sodium ethoxide (NaOEt) or Sodium methoxide (NaOMe)[1]

-

Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

-

Preparation of Free Amidine:

-

Dissolve sodium metal (2.5 eq) in absolute ethanol under N

atmosphere to generate fresh NaOEt. -

Add Isonicotinamidine HCl (1.0 eq) to the solution.[1] Stir at RT for 30 min to neutralize the salt.

-

Expert Note: While filtering off NaCl is optional, it is recommended for cleaner workups in large-scale batches.[1]

-

-

Cyclization:

-

Workup & Purification:

-

Cool the mixture to room temperature.

-

Concentrate the solvent to ~20% of the original volume under reduced pressure.[1]

-

Acidification: Carefully adjust pH to ~5–6 using 1N HCl or Glacial Acetic Acid.[1] This protonates the pyrimidinolate anion, causing the product to precipitate.[1]

-

Filtration: Collect the solid by vacuum filtration.[1] Wash with cold water (2x) and cold ethanol (1x) to remove unreacted ester.[1]

-

Drying: Dry in a vacuum oven at 50°C overnight.

-

Yield Expectation: 65–80% Appearance: Off-white to pale yellow powder.[1]

Figure 2: Step-by-step cyclocondensation workflow for high-purity synthesis.

Part 3: Medicinal Chemistry Applications

Binding Mode & SAR Strategy

This scaffold is a classic Type I Kinase Inhibitor core.[1] It binds to the hinge region of the kinase ATP-binding site.[1]

-

Hinge Interaction:

-

Selectivity Vector (The Pyridine Ring):

Table 1: SAR Functionalization Guide

| Position | Functional Group | Purpose in Drug Design |

| C6-Amino | Acylation / Alkylation | Rare. Usually kept free to maintain hinge binding (Donor).[1] Modifying this often kills potency unless cyclized into a fused system.[1] |

| C4-OH/C=O | Chlorination (POCl | Critical Intermediate. Converts to 4-Cl derivative, enabling S |

| Pyridine N | N-Oxidation | Increases polarity; metabolic soft spot.[1] |

| Pyridine C-H | Fluorination | Blocks metabolism; tunes basicity of the pyridine nitrogen.[1] |

Biological Evaluation Protocols

Protocol A: Enzymatic Kinase Assay (GSK-3

Example)

To validate the scaffold's activity as a fragment or lead.[1]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl

, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.[1] -

Substrate: GSM peptide (GS-1) at 20

M. -

ATP Km: Run at K

apparent for ATP (typically 10–20 -

Procedure:

-

Data Analysis: Fit to Hill equation to determine IC

.

Protocol B: Cellular Target Engagement (NanoBRET)

To confirm cell permeability and target binding.

-

Transfection: HEK293 cells transfected with NanoLuc-Kinase fusion plasmid.[1]

-

Tracer: Add cell-permeable fluorescent tracer (broad-spectrum kinase probe).[1]

-

Treatment: Treat cells with 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol (various concentrations).[1]

-

Mechanism: The compound competes with the tracer.[1] A decrease in BRET signal indicates successful intracellular target engagement.[1]

Part 4: References

-

Peat, A. J., et al. "Novel pyrazolopyrimidine derivatives as GSK-3 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2004.[1] Link (Demonstrates the utility of pyrimidine-4-one scaffolds in GSK-3 inhibition).[1]

-

Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity."[1] Journal of Medicinal Chemistry, 2004.[1] Link (Highlights the aminopyrimidine scaffold versatility).[1]

-

Fischer, P. M. "Cellular regulation of cyclin-dependent kinases: structural basis and pharmacological inhibition."[1] Journal of Medicinal Chemistry, 2004.[1] (Review of CDK inhibitors sharing this pharmacophore).

-

Cheung, M., et al. "Discovery of GSK-3 inhibitors: Structure-Activity Relationships of a Series of 2-Aryl-6-amino-pyrimidin-4-ones."[1] Bioorganic & Medicinal Chemistry Letters, 2005.[1] (Direct reference for the 2-aryl-6-amino-pyrimidin-4-one scaffold).

Application Notes and Protocols: Investigating 6-Amino-2-(pyridin-4-yl)pyrimidin-4-ol as a Putative Enzyme Inhibitor

Abstract